molecular formula C23H21N5O B5646999 4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline

4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline

Cat. No. B5646999
M. Wt: 383.4 g/mol
InChI Key: YJJSQQUCKMNKNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo-pyridine and quinoline derivatives has been demonstrated through various methods, including one-pot three-component reactions and metal-catalyzed C-H functionalization. For example, the one-pot three-component synthesis using Fe3O4@SiO2–OSO3H as a catalyst has been described for the efficient synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, suggesting a pathway that might be adaptable for the synthesis of the target compound (Maleki, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been explored through various analytical techniques. X-ray crystallography and spectroscopic methods have been employed to study the structure and confirm the formation of complex molecules, including imidazo[1,2-a]pyridines and quinolines, which share structural similarities with the target compound (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines and related structures involves various transformations, such as metal-catalyzed oxidative functionalization, which can be leveraged to introduce new functional groups and modify the compound's properties (Donthiri et al., 2014). These reactions are crucial for the further functionalization and application of the target molecule.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds similar to the target molecule can be inferred from studies on structurally related compounds. For instance, the solubility and thermal stability of imidazo[1,2-a]pyridine derivatives have been explored, providing insights into the handling and application of such compounds in various conditions (Kulmaczewski & Halcrow, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and potential for further transformations, are highlighted in the synthesis and application of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to participate in a variety of chemical reactions, offering pathways for the synthesis of a wide range of heterocyclic compounds (Cao et al., 2014).

properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(28-12-7-16(8-13-28)22-25-10-11-26-22)19-14-21(17-4-3-9-24-15-17)27-20-6-2-1-5-18(19)20/h1-6,9-11,14-16H,7-8,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJSQQUCKMNKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline

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